(S,S)-pavine
Description
(S,S)-Pavine is a benzylisoquinoline alkaloid (BIA) characterized by a tetracyclic pavane skeleton with two stereogenic centers, conferring its (S,S) configuration. It is biosynthetically derived from (S)-reticuline via enzymatic N-methylation and cyclization . Pavine alkaloids are predominantly found in plants of the Papaveraceae and Lauraceae families, such as Cryptocarya laevigata, where they exhibit diverse biological activities, including antiproliferative effects . The stereochemistry of pavine derivatives critically influences their bioactivity, as seen in the potent anticancer activity of (−)-neocaryachine, a 7-hydroxylated pavine alkaloid .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1S,9S)-4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
SRSPZLZVGPJHJH-HOTGVXAUSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4[C@@H](N3)CC2=C1)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stylopine
- Structural Similarities : Stylopine shares the BIA backbone but features a tetrahydroprotoberberine core instead of the pavane skeleton.
- Functional Differences : Unlike (S,S)-pavine, stylopine exhibits minimal antiproliferative activity (IC₅₀ > 10 µM in tumor cell lines) .
- Enzymatic Interactions : Stylopine is a substrate for N-methyltransferases (NMTs) but shows lower catalytic efficiency (kcat = 0.001 s⁻¹) compared to pavine (kcat = 4.7 × 10⁵ s⁻¹) .
Tetrahydropapaverine
- Structural Similarities: Both compounds possess a benzylisoquinoline framework, but tetrahydropapaverine lacks the oxygen bridge present in pavine.
- Functional Differences : Tetrahydropapaverine is a poor substrate for PavNMT (kcat = 7.9 × 10⁴ s⁻¹) compared to (S,S)-pavine .
- Biosynthetic Role : Tetrahydropapaverine is a precursor in morphine biosynthesis, whereas pavine derivatives diverge into antiproliferative pathways .
(−)-Neocaryachine
- Structural Similarities : A 7-hydroxylated pavine alkaloid with the same (S,S) configuration.
- Functional Differences: (−)-Neocaryachine demonstrates potent antiproliferative activity (IC₅₀ = 0.06–0.41 µM) by inducing DNA double-strand breaks, unlike non-hydroxylated pavine analogs (e.g., crychine, IC₅₀ > 10 µM) .
Comparison with Functionally Similar Compounds
Protopine
- Functional Similarities : Both protopine and pavine alkaloids modulate ion channels. Protopine inhibits GABAA receptors, while pavine derivatives like neocaryachine target DNA integrity .
- Structural Differences : Protopine has a tricyclic scaffold, contrasting with the tetracyclic pavane structure .
Morphine and Codeine
- Structural and Mechanistic Differences : Morphine and codeine are phenanthrene-type BIAs acting on opioid receptors, whereas (S,S)-pavine derivatives lack affinity for these receptors and act via DNA damage mechanisms .
Key Data Tables
Table 1: Enzymatic Catalytic Efficiency of N-Methyltransferases
| Substrate | Enzyme | kcat (s⁻¹) | Reference |
|---|---|---|---|
| (S,S)-Pavine | TfPavNMT | 4.7 × 10⁵ | |
| Tetrahydropapaverine | TfPavNMT | 7.9 × 10⁴ | |
| (R,S)-Stylopine | PbTNMT | 0.001 |
Table 2: Antiproliferative Activity of Pavine Alkaloids
| Compound | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| (−)-Neocaryachine | 0.06–0.41 | DNA double-strand breaks | |
| Crychine | >10 | No significant activity | |
| (S,S)-Pavine | ND* | Not tested | — |
*ND: No data available.
Critical Analysis of Research Findings
- Stereochemical Specificity : The (S,S) configuration in pavine alkaloids is crucial for bioactivity, as seen in the contrast between neocaryachine and inactive racemic mixtures .
- Hydroxylation Effects: 7-Hydroxylation in neocaryachine enhances DNA-binding capacity, a feature absent in non-hydroxylated pavines .
- Enzyme-Substrate Dynamics : Structural differences near the active site of PavNMT and CNMT explain substrate preferences for pavine over stylopine or tetrahydropapaverine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
